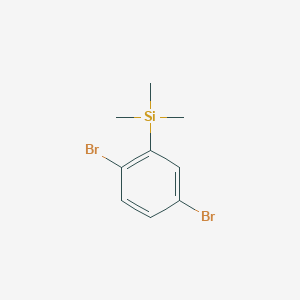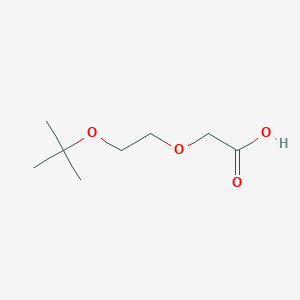
tBuO-Ethoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tBuO-Ethoxyacetic acid: is an organic compound commonly used in various fields of research and industry. It is known for its unique chemical properties and versatility in synthetic applications. The compound is characterized by its molecular structure, which includes a tert-butyl group attached to an ethoxyacetic acid moiety.
Mechanism of Action
Target of Action
tBuO-Ethoxyacetic acid, also known as 2-(2-t-butoxyethoxy)acetic acid, is an organic compound
Mode of Action
It’s known that tbuo, a related compound, has been used in various chemical reactions, including s–s, s–se, n=n, and c=n bond formations This suggests that this compound may interact with its targets in a similar manner, leading to changes in chemical bonds and structures
Biochemical Pathways
The metabolism of fatty acids, which are simple molecules composed of a carboxylic acid with a long aliphatic chain, is of central importance to a wide range of microbes . The degradation of these fatty acids occurs through the well-characterized β-oxidation cycle and yields acetyl-coenzyme A (CoA), which is further metabolized to obtain energy and precursors for cellular biosynthesis .
Result of Action
Given its potential role in bond formation reactions , it may lead to changes in molecular structures and potentially influence cellular processes
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, the reaction involving tBuO is known to be highly solvent- and temperature-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tBuO-Ethoxyacetic acid typically involves the reaction of tert-butyl alcohol with ethoxyacetic acid under controlled conditions. One common method includes the esterification of ethoxyacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: tBuO-Ethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: tBuO-Ethoxyacetic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is utilized as a reagent in the study of metabolic pathways and enzyme functions. Its derivatives are often employed in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients. Its stability and reactivity make it a valuable component in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals, polymers, and coatings. Its properties contribute to the development of materials with enhanced performance characteristics.
Comparison with Similar Compounds
Ethoxyacetic acid: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butyl acetic acid: Similar structure but without the ethoxy group, leading to variations in chemical behavior.
tert-Butyl glycolic acid: Contains a glycolic acid moiety instead of ethoxyacetic acid, affecting its properties and uses.
Uniqueness: tBuO-Ethoxyacetic acid is unique due to the presence of both the tert-butyl and ethoxyacetic acid groups. This combination imparts distinct chemical properties, making it versatile in synthetic applications and research.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-8(2,3)12-5-4-11-6-7(9)10/h4-6H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMKPCRTYBPJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
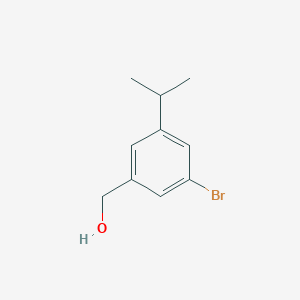
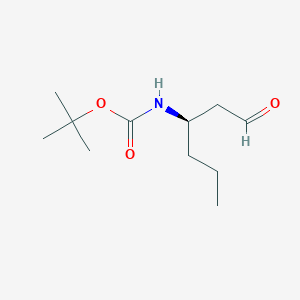


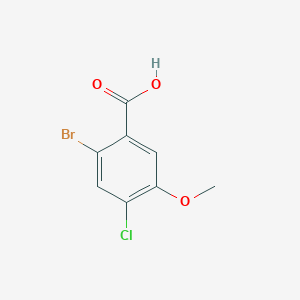

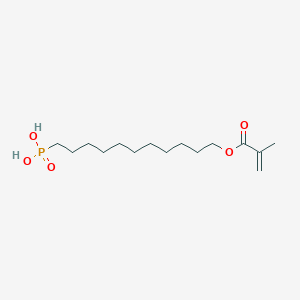
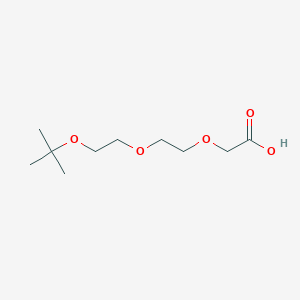

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6359784.png)


